2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(Cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyclopropanecarboxamido group at position 2, an N-methylcarboxamide at position 3, and a methyl group at position 6. Its molecular formula is C₁₅H₂₀N₂O₂S, with a molar mass of 292.40 g/mol. However, detailed pharmacological data for this compound remain scarce in publicly available literature.
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-8-3-6-10-11(7-8)20-15(12(10)14(19)16-2)17-13(18)9-4-5-9/h8-9H,3-7H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTVSLBFSBMTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activities. .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. .
Biological Activity
The compound 2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , commonly referred to as Compound 62 , is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 270.36 g/mol
- CAS Number : Not specified in the available literature.
The compound's structure includes a cyclopropanecarboxamide moiety and a tetrahydrobenzo[b]thiophene core, which are critical for its biological activity.
Inhibition of GSK-3β
One of the most notable activities of Compound 62 is its inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β). The compound exhibits a competitive inhibition profile with an IC₅₀ value of 8 nM , indicating high potency. This inhibition is crucial in various cellular processes, including glycogen metabolism and signaling pathways related to neurodegenerative diseases .
Anti-inflammatory Effects
Compound 62 demonstrates significant anti-inflammatory properties. In studies using the BV-2 microglial cell line, it effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. This suggests potential therapeutic applications in neuroinflammatory conditions .
Neuroprotective Properties
The compound also shows neuroprotective effects against tau hyperphosphorylation induced by okadaic acid in cellular models. This activity is particularly relevant for conditions such as Alzheimer's disease, where tau pathology plays a critical role .
The mechanisms underlying the biological activities of Compound 62 involve:
- GSK-3β Inhibition : By inhibiting GSK-3β, the compound may modulate various downstream targets involved in cell survival and apoptosis.
- Reduction of Cytokine Production : The suppression of pro-inflammatory cytokines suggests that it may interfere with NF-kB signaling pathways.
Study Overview
A comprehensive study investigated the structure-activity relationship (SAR) of various carboxamide derivatives, including Compound 62. It was noted that compounds with cyclopropyl substituents generally exhibited enhanced GSK-3β inhibitory activity compared to those with larger or smaller substituents .
| Compound | GSK-3β IC₅₀ (nM) | Comments |
|---|---|---|
| Compound 62 | 8 | Most potent among tested derivatives |
| Cyclobutyl derivative | 1314 | Significantly less active |
| Methyl derivative | 47 | Moderate activity |
Clinical Implications
Research indicates that compounds similar to Compound 62 could be developed into pharmacological agents targeting metabolic disorders and neurodegenerative diseases. The dual action on GSK-3β and inflammation presents a promising therapeutic strategy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with 2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 667435-68-9), a closely related compound documented in the literature .
Structural Differences
Physicochemical Properties
- Molecular Weight : The target compound (292.40 g/mol) is lighter than the analog (314.45 g/mol), primarily due to the absence of the bulky benzyl group and the smaller cyclopropane ring compared to the ethyl and benzyl substituents in the analog.
- Lipophilicity : The benzyl group in the analog likely increases lipophilicity (logP), whereas the cyclopropane and carboxamide groups in the target compound may enhance aqueous solubility.
Pharmacological Implications
- Target Compound : The cyclopropane ring may confer metabolic stability due to its strain-induced resistance to enzymatic degradation. The N-methylcarboxamide could reduce susceptibility to proteolysis compared to the analog’s benzyl group.
- Analog (CAS 667435-68-9) : The benzyl and ethyl substituents might enhance membrane permeability but could also increase off-target interactions due to aromaticity and steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
